4'-Bromomethyl-2-cyanobiphenyl

Catalog No.
S670445
CAS No.
114772-54-2
M.F
C14H10BrN
M. Wt
272.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4'-Bromomethyl-2-cyanobiphenyl

CAS Number

114772-54-2

Product Name

4'-Bromomethyl-2-cyanobiphenyl

IUPAC Name

2-[4-(bromomethyl)phenyl]benzonitrile

Molecular Formula

C14H10BrN

Molecular Weight

272.14 g/mol

InChI

InChI=1S/C14H10BrN/c15-9-11-5-7-12(8-6-11)14-4-2-1-3-13(14)10-16/h1-8H,9H2

InChI Key

LFFIEVAMVPCZNA-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)CBr

Synonyms

4’-(Bromomethyl)-[1,1’-biphenyl]-2-carbonitrile; 2-(4-Bromomethylphenyl)benzonitrile; 4-(2-Cyanophenyl)benzyl Bromide;

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)CBr

The exact mass of the compound 4'-Bromomethyl-2-cyanobiphenyl is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4'-Bromomethyl-2-cyanobiphenyl (CAS: 114772-54-2) is a highly reactive, electrophilic benzylic bromide essential for the industrial synthesis of angiotensin II receptor blockers (ARBs), commonly known as sartan drugs. As a stable crystalline powder with a melting point of 125-128 °C, it serves as the primary biphenyl scaffold donor in N-alkylation reactions. Procuring this intermediate at high purity (≥99%) is critical for commercial API manufacturing, as it ensures precise stoichiometric control and prevents the carryover of structurally similar impurities into the final drug substance [1].

Substituting 4'-bromomethyl-2-cyanobiphenyl with its unbrominated precursor (4'-methyl-2-cyanobiphenyl) or its chloro analog (4'-chloromethyl-2-cyanobiphenyl) fundamentally disrupts manufacturing workflows. In-house bromination of the methyl precursor generates corrosive hydrogen bromide gas and over-brominated impurities that require costly chromatographic separation. Conversely, utilizing the chloro analog significantly reduces the leaving group's efficacy during crucial N-alkylation steps, necessitating higher reaction temperatures and the addition of phase-transfer catalysts to achieve acceptable yields [1].

Leaving Group Efficacy: Bromo vs. Chloro Analog in N-Alkylation

In the coupling phase of sartan synthesis, the choice of benzylic halide dictates the reaction conditions. 4'-Bromomethyl-2-cyanobiphenyl features a superior bromide leaving group, allowing N-alkylation of imidazole or benzimidazole cores to proceed efficiently at lower temperatures (25-75 °C) using standard bases like potassium carbonate. In contrast, the 4'-chloromethyl analog requires harsher conditions (80-85 °C) and the mandatory inclusion of phase-transfer catalysts (e.g., tetrabutylammonium hydrogen sulfate) to drive the reaction to completion[1].

Evidence DimensionN-alkylation reaction conditions
Target Compound Data4'-Bromomethyl-2-cyanobiphenyl (Couples at 25-75 °C without PTC)
Comparator Or Baseline4'-Chloromethyl-2-cyanobiphenyl (Requires 80-85 °C and PTC addition)
Quantified DifferenceEliminates the need for phase-transfer catalysts and reduces reaction temperature by 10-55 °C
ConditionsN-alkylation of heterocyclic sartan cores in polar aprotic solvents

Lowering reaction temperatures and eliminating phase-transfer catalysts reduces raw material costs and minimizes thermal degradation of sensitive intermediates.

Impurity Control: High-Purity Procurement vs. In-House Bromination

Procuring high-purity (≥99%) 4'-Bromomethyl-2-cyanobiphenyl directly bypasses the complications of in-house radical bromination. Crude in-house bromination mixtures often contain unreacted precursor and dibrominated byproducts, which subsequently form bis-alkylated or isomeric alcohol impurities during coupling. Utilizing the high-purity commercial grade restricts these critical impurities to ≤0.2%, enabling direct crystallization of the intermediate and eliminating the need for industrial-scale chromatographic purification[1].

Evidence DimensionDownstream impurity levels and purification requirements
Target Compound DataCommercial ≥99% 4'-Bromomethyl-2-cyanobiphenyl (Yields intermediate with ≤0.2% bis-alkylated impurity)
Comparator Or BaselineCrude in-house brominated mixture (Generates high levels of isomeric/bis-alkylated impurities)
Quantified DifferenceMaintains critical impurities below 0.2%, bypassing chromatographic separation
ConditionsSynthesis of Valsartan/Losartan intermediates via N-alkylation

Avoiding large-scale column chromatography drastically improves volumetric productivity and reduces solvent consumption in API manufacturing.

Atom Economy and Reagent Handling

The direct procurement of 4'-Bromomethyl-2-cyanobiphenyl eliminates the safety and atom-economy issues associated with handling elemental bromine or N-bromosuccinimide at scale. Traditional bromination of 4'-methyl-2-cyanobiphenyl with Br2 suffers from a maximum 50% atom economy for the halogen, as 0.5 equivalents are lost as highly corrosive hydrogen bromide gas, which can also inhibit the radical reaction pathway [1]. Procuring the pre-brominated compound streamlines the supply chain and removes corrosive gas handling from the facility.

Evidence DimensionHalogen atom economy and byproduct generation
Target Compound DataPre-brominated 4'-Bromomethyl-2-cyanobiphenyl (100% utilization of the purchased bromide moiety)
Comparator Or BaselineIn-house bromination with Br2 (50% atom economy, generates equimolar HBr)
Quantified DifferenceEliminates 100% of HBr off-gassing during the manufacturing step
ConditionsIndustrial scale API intermediate synthesis

Removing corrosive HBr generation from the plant floor lowers equipment maintenance costs and improves overall process safety.

Losartan Potassium API Manufacturing

4'-Bromomethyl-2-cyanobiphenyl is the optimal electrophile for coupling with 2-butyl-4-chloro-5-formylimidazole. The superior leaving group ability of the bromide ensures high-yielding N-alkylation without the need for phase-transfer catalysts, streamlining the subsequent reduction and tetrazole formation steps[1].

Valsartan Intermediate Synthesis

In the production of Valsartan, this compound is reacted with L-valine benzyl ester. Utilizing high-purity commercial 4'-Bromomethyl-2-cyanobiphenyl prevents the formation of difficult-to-remove bis-alkylated impurities, allowing the intermediate to be purified via simple crystallization rather than chromatography[2].

Telmisartan and Irbesartan Core Assembly

The compound serves as the universal biphenyl donor for various heterocyclic cores, including benzimidazoles (Telmisartan) and spiro-cyclopentyl imidazolinones (Irbesartan). Its standardized crystalline form and defined melting point (125-128 °C) enable precise automated solid dosing during large-scale continuous or batch manufacturing [1].

XLogP3

3.8

Appearance

Powder

UNII

UI5JR3K10F

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H400 (95%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (95%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

114772-54-2

Dates

Last modified: 08-15-2023

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